molecular formula C11H16N2O3 B1401136 4-amino-3-(2-methoxyethoxy)-N-methylbenzamide CAS No. 1344343-98-1

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide

Cat. No. B1401136
M. Wt: 224.26 g/mol
InChI Key: LCPBWOVYBBGUFK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-3-(2-methoxyethoxy)-N-methylbenzamide” are not detailed in the sources I found .

Scientific Research Applications

Pharmacological Properties and Drug Development

Compounds with structural similarities to "4-amino-3-(2-methoxyethoxy)-N-methylbenzamide" have been explored for their pharmacological properties and potential therapeutic applications. For example, compounds like U-47700, a novel synthetic opioid, have been studied for their euphoric effects and potential as substances of abuse. These studies highlight the importance of understanding the pharmacology and chemistry of such compounds for drug development and regulatory purposes (Sharma et al., 2018).

Antioxidant Activity

The antioxidant activity of various compounds, including those structurally related to "4-amino-3-(2-methoxyethoxy)-N-methylbenzamide," has been extensively reviewed. Analytical methods for determining antioxidant activity emphasize the significance of these compounds in food engineering, medicine, and pharmacy. Understanding the antioxidant properties of such compounds is crucial for their application in health and disease management (Munteanu & Apetrei, 2021).

Environmental Toxicology and Safety

The environmental fate, behavior, and toxicology of related compounds have been studied to understand their impact on ecosystems and human health. For instance, the toxicity and mutagenicity of herbicides like 2,4-D have been reviewed to assess their environmental and health risks. Such studies are essential for evaluating the safety and regulatory aspects of chemical compounds used in agriculture and other industries (Zuanazzi et al., 2020).

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) for the degradation of pollutants like acetaminophen highlights the potential of specific compounds in environmental remediation. Understanding the degradation pathways and by-products of these processes is critical for developing efficient and safe methods to treat contaminated water and soil (Qutob et al., 2022).

properties

IUPAC Name

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-13-11(14)8-3-4-9(12)10(7-8)16-6-5-15-2/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPBWOVYBBGUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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